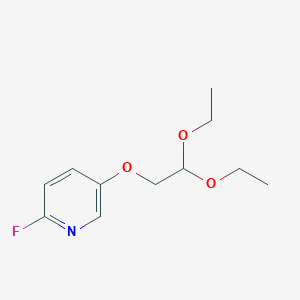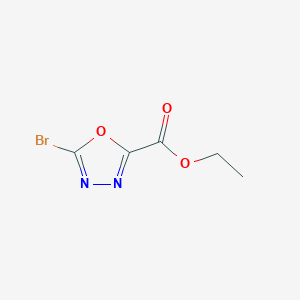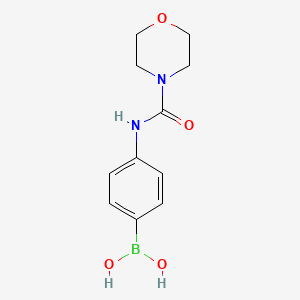
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Vue d'ensemble
Description
2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as 2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, is a compound with a range of potential scientific applications. It is a boron-containing compound and belongs to the class of organoboron compounds, which have been studied extensively in recent years due to their potential use in a range of different fields.
Applications De Recherche Scientifique
Comprehensive Analysis of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane Applications
Aquatic Bacterial Respiration Studies: 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is utilized in the study of respiratory activities in aquatic bacteria. It serves as a proxy for oxygen consumption rates by measuring the reduction of tetrazolium salts to formazan. This method helps overcome challenges associated with direct respiration measurements in marine microbial communities and provides insights into the carbon cycle in ocean ecosystems .
Cellular Toxicity Indicators: The compound’s transformation is used as an indicator of cellular toxicity. In particular, its rate of reduction to formazan in prokaryotes is an important metric. This application is critical in understanding the toxic effects of various substances on cellular respiration and the potential impact on aquatic bacterial populations .
Microbial Community Analysis: Researchers apply this compound to assess the reductive potential of microbial cells, even in a state of intoxication. This application is significant for evaluating the physiological rates of microbial cultures and understanding the dynamics of microbial communities in natural marine environments .
Electron Transport System (ETS) Rate Estimation: The compound is instrumental in the in vitro and in vivo estimation of ETS rates. By quantifying the amount of reduced formazan, scientists can infer the respiratory activity of planktonic organisms, which is a substantial part of the organic matter oxidation in oceans .
Prokaryotic Respiration Rate Measurement: It is used to measure prokaryotic respiration rates, which dominate the oxidation of organics in the ocean. This application is essential for producing accurate carbon cycle budgets and understanding the role of heterotrophic bacterioplankton in ocean respiration .
Indicator of Prior Respiratory Activity: The chemical transformation of 2-(4-Iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane is used to indicate prior respiratory activity in aquatic bacteria. This is particularly useful in studies where pre-incubation size filtration and long incubation times may bias measurements .
Synthesis of Iodinated Organic Compounds: While not directly related to the compound , related iodophenyl compounds are synthesized using iodinating agents for various research applications. These compounds are characterized by NMR, IR, and mass spectrometry, highlighting the importance of iodophenyl derivatives in chemical research .
Mécanisme D'action
Target of Action
Similar compounds such as 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (int) are known to interact with prokaryotic cells, particularly in the context of respiratory activity .
Mode of Action
It’s worth noting that int, a structurally similar compound, is reduced to formazan in the presence of an electron carrier . This reduction process is often used as a proxy for oxygen consumption rates .
Biochemical Pathways
The related compound int is known to be involved in the electron transport system, acting as an indicator of respiratory activity in aquatic bacteria .
Pharmacokinetics
It’s worth noting that the introduction of an albumin binding moiety (abm), such as 4-(4-iodophenyl)-butyric acid (ipba), can improve the pharmacokinetics of drugs by prolonging their circulation half-life .
Result of Action
The related compound int is known to be toxic to prokaryotes on time scales of less than 1 hour .
Propriétés
IUPAC Name |
2-(4-iodophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BIO2/c1-11(2)7-14-12(15-8-11)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKCLZFCRZKJEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)
![9H-fluoren-9-ylmethyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate](/img/structure/B1404059.png)
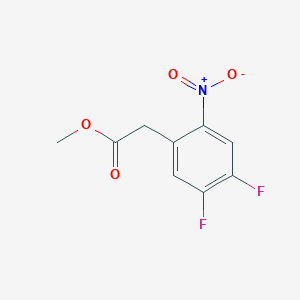
![(7-Chloro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1404064.png)

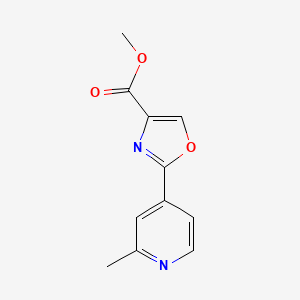
![1-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1404069.png)
